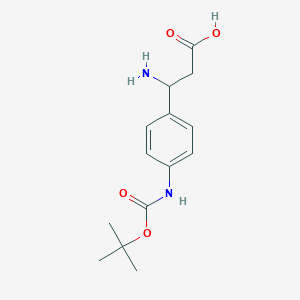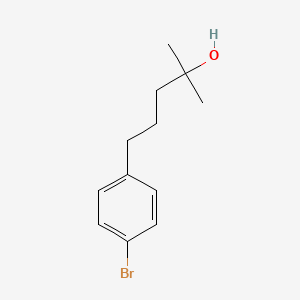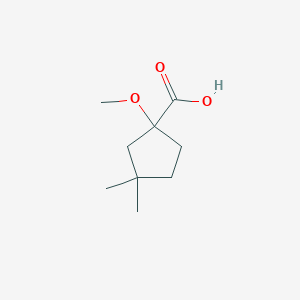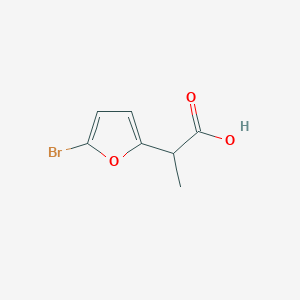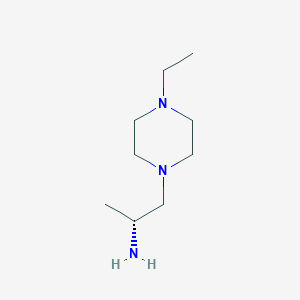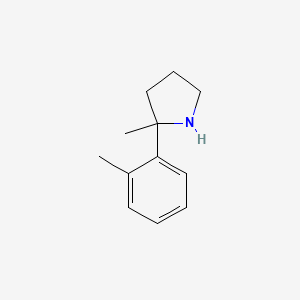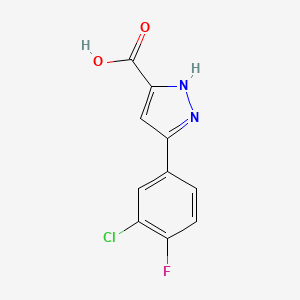
1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene is an aromatic compound with the molecular formula C9H6ClFO. This compound is characterized by the presence of a chloro group, a fluoro group, and a prop-2-yn-1-yl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring undergoes substitution reactions with chloro, fluoro, and prop-2-yn-1-yl groups under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen, yielding a less substituted benzene ring.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of less substituted benzene derivatives.
Substitution: Formation of benzene derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the prop-2-yn-1-yl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-3-fluoro-2-(prop-2-yn-1-yloxy)benzene
- 1-Chloro-3-fluoro-5-(prop-2-yn-1-yloxy)benzene
- 1-Chloro-5-fluoro-4-methoxy-2-(prop-2-yn-1-yloxy)benzene
Uniqueness: 1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H6ClF |
|---|---|
Molekulargewicht |
168.59 g/mol |
IUPAC-Name |
1-chloro-3-fluoro-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6ClF/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2 |
InChI-Schlüssel |
MHPQBHJLBVXBMF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CC(=CC(=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)

